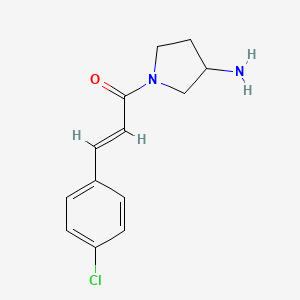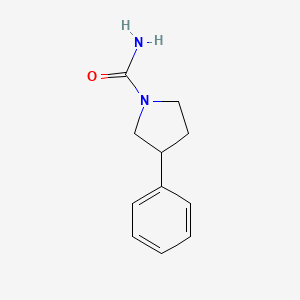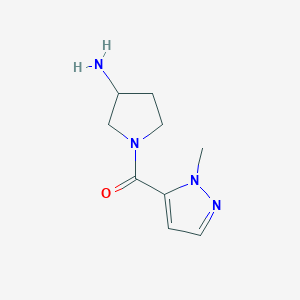
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a chemical compound with the molecular formula C14H16ClN2O. It is also known as ACPD and is classified as an enaminone. This compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological effects by binding to specific targets in the cell.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects on cancer cells. In addition, it has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments is its ability to inhibit the growth of microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, its cytotoxic effects on cancer cells may limit its use in certain applications.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
2. The potential use of this compound as a ligand in metal complexation reactions should be explored.
3. More research is needed to determine the potential of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one as an antioxidant.
4. The development of new antimicrobial agents based on this compound should be investigated.
5. The cytotoxic effects of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one on cancer cells should be further studied to determine its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one can be achieved through the reaction of 4-chloroacetophenone with 3-aminopyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a ligand in metal complexation reactions.
Propriétés
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-4-1-10(2-5-11)3-6-13(17)16-8-7-12(15)9-16/h1-6,12H,7-9,15H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNYRVKLWLKPGF-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)


